molecular formula C10H8N2S2 B12097777 thieno[3,2-g][1]benzothiole-4,5-diamine

thieno[3,2-g][1]benzothiole-4,5-diamine

Cat. No.: B12097777
M. Wt: 220.3 g/mol
InChI Key: WWBHOBFOGWENFK-UHFFFAOYSA-N
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Description

Thieno3,2-gbenzothiole-4,5-diamine is a heterocyclic compound that features a fused ring system combining thiophene and benzothiole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno3,2-gbenzothiole-4,5-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted thiophene, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .

Industrial Production Methods

Industrial production methods for thieno3,2-gbenzothiole-4,5-diamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno3,2-gbenzothiole-4,5-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienobenzothiole-4,5-diamine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism of action of thieno3,2-gbenzothiole-4,5-diamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thieno3,2-gbenzothiole-4,5-diamine include other heterocyclic compounds with fused ring systems, such as:

Uniqueness

Thieno3,2-gbenzothiole-4,5-diamine stands out due to its specific electronic properties and the potential for diverse functionalization. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

thieno[3,2-g][1]benzothiole-4,5-diamine

InChI

InChI=1S/C10H8N2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H,11-12H2

InChI Key

WWBHOBFOGWENFK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C3C(=C(C(=C21)N)N)C=CS3

Origin of Product

United States

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